

"5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine" fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572851

[Get Quote](#)

An In-depth Technical Guide to **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**

Introduction

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-6-fluoro-7-azaindole, is a halogenated heterocyclic compound. Its structure, featuring a pyrrolo[2,3-b]pyridine core, makes it a valuable building block in medicinal chemistry and material science.^[1] The pyrrolopyridine scaffold is present in various biologically active molecules and natural products.^[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** for researchers and professionals in drug development.

Core Properties

The fundamental properties of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** are summarized in the table below.

Property	Value	Reference
CAS Number	1207625-29-3	[1]
Molecular Formula	C ₇ H ₄ BrFN ₂	[1]
Molecular Weight	215.02 g/mol	Calculated
Appearance	White to yellow powder/crystal	(for a similar compound)
Purity	Typically ≥99%	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**.

- ¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for this compound.[\[3\]](#)
- ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data can provide detailed information about the carbon skeleton.
- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.
- Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups present in the molecule.[\[3\]](#)

For researchers requiring direct access to spectral data, resources such as ChemicalBook provide ¹H NMR, IR, and MS spectra for **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**.[\[3\]](#)

Experimental Protocols: Synthesis

The synthesis of pyrrolo[2,3-b]pyridine derivatives is an area of active research. While a specific protocol for **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** is not detailed in the provided results, a general approach can be inferred from the synthesis of similar compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[\[4\]](#) A plausible synthetic route could involve the cyclization of a suitably substituted pyridine precursor.

A general experimental procedure for the synthesis of a related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, is as follows:

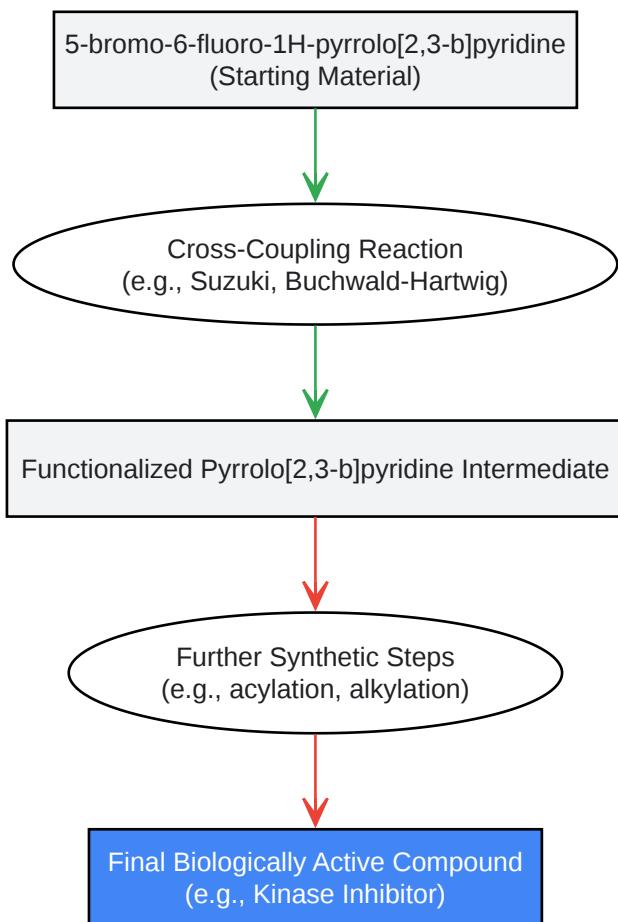
- 3-Ethynyl-5-fluoropyridin-2-amine is dissolved in an anhydrous solvent like methanol.[4]
- A catalytic amount of an acid, such as glacial acetic acid, is added.[4]
- A reducing agent, for instance, sodium cyanoborohydride, is introduced to the mixture in a nitrogen atmosphere.[4]
- The reaction mixture is heated (e.g., to 60°C) and the progress is monitored using thin-layer chromatography (TLC).[4]
- Upon completion, the product is purified through solvent evaporation, dissolution in a solvent like dichloromethane, washing with water, drying with an anhydrous salt (e.g., sodium sulfate), and finally separated by silica gel column chromatography.[4]
- The final product is obtained after vacuum drying.[4]

This methodology highlights a potential pathway that could be adapted for the synthesis of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**, likely starting from a bromo-fluoro-substituted pyridine derivative.

Applications in Research and Drug Development

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine serves as a critical intermediate in the synthesis of a variety of fine chemicals and novel chemical entities.[1] Its unique structure, combining a pyrrolo[2,3-b]pyridine core with halogen substituents, provides a versatile scaffold for developing targeted molecules.[1]

The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant potential in drug discovery, with research highlighting their activity as:


- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Certain derivatives have been identified as potent inhibitors of FGFRs, which are implicated in various cancers.[5][6]
- Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: These compounds are being explored for their potential in cancer therapy, particularly as chemosensitizers.[7]

- SGK-1 Kinase Inhibitors: Derivatives of this scaffold have been investigated for their role in treating disorders mediated by the SGK-1 kinase.[8]
- Antiviral Agents: The related 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl skeleton is a core component of potent inhibitors of the influenza virus PB2 protein.[9]

The presence of bromine and fluorine atoms on the **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** molecule offers distinct advantages for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.

Logical Workflow: Role as a Key Intermediate

The following diagram illustrates the role of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** as a key starting material in the synthesis of more complex, biologically active molecules.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-6-fluoro-(1207625-29-3) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine" fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572851#5-bromo-6-fluoro-1h-pyrrolo-2-3-b-pyridine-fundamental-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com